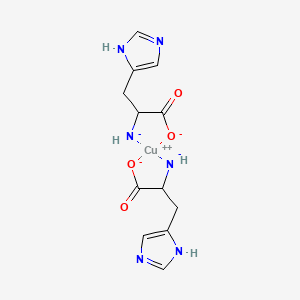
Bis(L-histidinato)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(L-histidinato)copper is a physiologically important compound, often referred to as Cu(L-His)₂. It is a coordination complex where copper(II) ions are chelated by two L-histidine molecules. This compound plays a significant role in biological systems, particularly in the transport and regulation of copper ions in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(L-histidinato)copper typically involves the reaction of copper(II) salts with L-histidine in an aqueous solution. The reaction is usually carried out at a neutral to slightly alkaline pH to ensure the deprotonation of the histidine amino group, which facilitates the coordination to the copper ion. The reaction can be represented as follows:
Cu2++2L-His→Cu(L-His)2
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bis(L-histidinato)copper undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper ion in the complex can participate in redox reactions, cycling between Cu(II) and Cu(I) states.
Substitution Reactions: The histidine ligands can be replaced by other ligands under certain conditions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like ascorbic acid and oxidizing agents like hydrogen peroxide.
Substitution: Ligand exchange can be facilitated by adding competing ligands such as EDTA or other amino acids.
Major Products
Oxidation-Reduction: The major products depend on the specific redox conditions but can include Cu(I) complexes or free copper ions.
Substitution: The products include new copper complexes with the substituting ligands.
Scientific Research Applications
Bis(L-histidinato)copper has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study copper coordination chemistry and redox behavior.
Biology: Investigated for its role in copper transport and metabolism in biological systems.
Medicine: Explored for potential therapeutic applications, including the treatment of copper-related disorders such as Menkes disease.
Industry: Utilized in the development of copper-based catalysts and materials.
Mechanism of Action
The mechanism of action of Bis(L-histidinato)copper involves its ability to bind and transport copper ions. The L-histidine ligands provide a stable chelation environment, allowing the copper ion to participate in various biochemical processes. The complex can interact with proteins and enzymes, facilitating electron transfer and redox reactions essential for cellular functions .
Comparison with Similar Compounds
Similar Compounds
Bis(L-cysteinato)copper: Another copper-amino acid complex with similar coordination properties.
Bis(L-methioninato)copper: A complex where copper is chelated by L-methionine, exhibiting different redox behavior.
Uniqueness
Bis(L-histidinato)copper is unique due to the specific coordination environment provided by L-histidine, which includes both imidazole and amino groups. This dual coordination mode offers enhanced stability and reactivity compared to other copper-amino acid complexes .
Properties
Molecular Formula |
C12H14CuN6O4-2 |
|---|---|
Molecular Weight |
369.82 g/mol |
IUPAC Name |
copper;2-azanidyl-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/2C6H8N3O2.Cu/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5,7H,1H2,(H,8,9)(H,10,11);/q2*-1;+2/p-2 |
InChI Key |
FRGUKNIQCSBUQK-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)[O-])[NH-].C1=C(NC=N1)CC(C(=O)[O-])[NH-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















